6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid

Catalog No.
S15736610
CAS No.
M.F
C25H28N2O6
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(p...

Product Name

6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)

InChI Key

SVGIXLCPDFRQJL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid, also known by its CAS number 2246708-86-9, is a complex amino acid derivative. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group and an allyloxycarbonyl moiety, which are commonly used in peptide synthesis to protect amino groups during

Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under basic or acidic conditions, allowing for the free amino group to participate in further reactions.
  • Coupling Reactions: The protected amino acid can react with other activated carboxylic acids to form peptide bonds, which is essential in peptide synthesis.
  • Allyl Group Reactions: The allyloxycarbonyl group can be selectively removed or modified through various organic reactions, providing versatility in synthetic pathways.

These reactions make this compound valuable in the synthesis of peptides and other complex molecules.

While specific biological activity data for 6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of Fmoc-protected amino acids are widely used in drug development and biological research due to their ability to modulate protein synthesis and function.

The synthesis of 6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid typically involves the following steps:

  • Protection of Amino Groups: The initial amino acid is protected using the fluorenylmethoxycarbonyl group.
  • Formation of the Allyloxycarbonyl Group: The allyl group is introduced through a coupling reaction with an appropriate allylic carbonic acid derivative.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from unreacted materials and by-products.

These methods ensure high yields and purity necessary for subsequent applications in peptide synthesis.

Interaction studies involving this compound typically focus on its role as a building block in peptide synthesis. These studies may examine how variations in the protective groups influence the stability and reactivity of peptides during synthesis. Additionally, understanding how these peptides interact with biological targets can provide insights into their potential therapeutic applications.

Several compounds share structural similarities with 6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid2756087C21H23NO4Lacks the allyloxycarbonyl group; simpler structure
Alloc-Lys(Fmoc)-OH186350-56-1C25H28N2O6Contains an allyl protecting group but differs in substituent structure
N6-Fmoc-N2-(allyloxycarbonyl)-L-lysineNot AvailableC25H28N2O6Similar protective groups but different amino acid backbone

These compounds highlight the unique structural features of 6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid while demonstrating how slight variations can significantly affect their properties and applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

452.19473662 g/mol

Monoisotopic Mass

452.19473662 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

Explore Compound Types